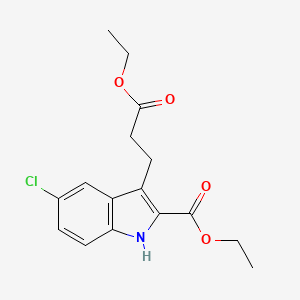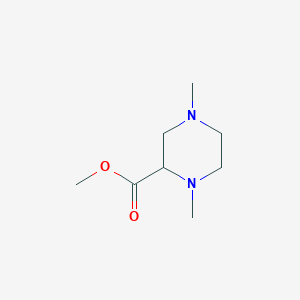![molecular formula C13H17NO6S4 B3053703 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid CAS No. 55425-51-9](/img/structure/B3053703.png)
3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid” is a small molecule that belongs to the class of organic compounds known as benzothiazoles . These are organic compounds containing a benzene fused to a thiazole ring . It is also known as “3-(2-Benzothiazolylthio)-1-Propanesulfonic Acid” and has a chemical formula of C10H11NO3S3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole ring fused with a thiazole ring . The average weight of the molecule is 289.394 and the monoisotopic weight is 288.990105293 .Physical and Chemical Properties Analysis
“this compound” is a colorless crystalline powder that is soluble in water and organic solvents . It has good stability .Generally, correct operation and storage are important, and contact with skin, eyes, and inhalation should be avoided . During use or disposal, relevant safety operating procedures should be followed, and appropriate personal protective measures should be taken .
Zukünftige Richtungen
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . The future direction for “3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid” could involve further exploration of its potential therapeutic applications.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and antibacterial activity by inhibiting various enzymes .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their inhibitory action on different enzymes .
Result of Action
Benzothiazole derivatives are known to exhibit anti-tubercular and antibacterial activities .
Biochemische Analyse
Biochemical Properties
3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as a modulator of enzyme activity. The nature of these interactions often involves the formation of transient complexes, which can alter the activity of the enzymes and influence the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby affecting their function. Moreover, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in sulfur metabolism, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid involves the reaction of 2-mercaptobenzothiazole with 3-chloropropanesulfonic acid followed by sulfonation with sodium sulfite and sodium bisulfite.", "Starting Materials": [ "2-mercaptobenzothiazole", "3-chloropropanesulfonic acid", "sodium sulfite", "sodium bisulfite" ], "Reaction": [ "Step 1: 2-mercaptobenzothiazole is reacted with 3-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide to form 3-[2-(3-chloropropylthio)benzothiazol-3-yl]propanesulfonic acid.", "Step 2: The resulting product from step 1 is then sulfonated with a mixture of sodium sulfite and sodium bisulfite in the presence of a catalyst such as copper sulfate to form 3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid." ] } | |
CAS-Nummer |
55425-51-9 |
Molekularformel |
C13H17NO6S4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
3-[[3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C13H17NO6S4/c15-23(16,17)9-3-7-14-11-5-1-2-6-12(11)22-13(14)21-8-4-10-24(18,19)20/h1-2,5-6H,3-4,7-10H2,(H-,15,16,17,18,19,20) |
InChI-Schlüssel |
QADFRFVGUNDHAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)SCCCS(=O)(=O)O)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)SCCCS(=O)(=O)[O-])CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



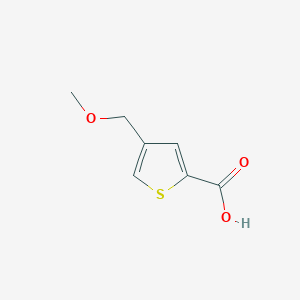
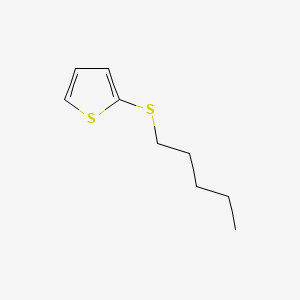
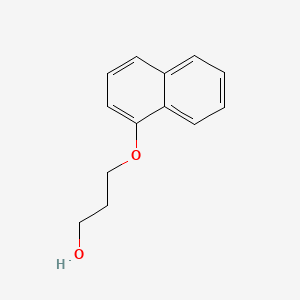



![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)

